molecular formula C12H14BNO3 B13983276 (4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid

(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid

Cat. No.: B13983276
M. Wt: 231.06 g/mol
InChI Key: XAEXCPIUJOXGTO-UHFFFAOYSA-N
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Description

(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyanotetrahydropyran moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to a suitable electrophile. The cyanotetrahydropyran moiety may also interact with various molecular targets, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid is unique due to the combination of the boronic acid group, cyanophenyl group, and tetrahydropyran ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C12H14BNO3

Molecular Weight

231.06 g/mol

IUPAC Name

[4-(4-cyanooxan-4-yl)phenyl]boronic acid

InChI

InChI=1S/C12H14BNO3/c14-9-12(5-7-17-8-6-12)10-1-3-11(4-2-10)13(15)16/h1-4,15-16H,5-8H2

InChI Key

XAEXCPIUJOXGTO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2(CCOCC2)C#N)(O)O

Origin of Product

United States

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